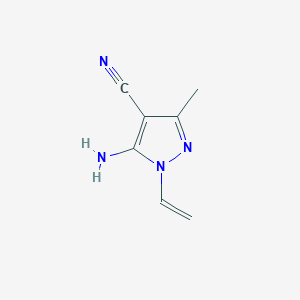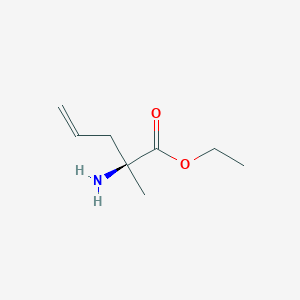
4-(Isopropylamino)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Isopropylamino)pyridine (abbreviated as IprPy) is an organic compound that belongs to the family of pyridine derivatives. It is commonly used as a catalyst in organic synthesis due to its unique properties. IprPy is a colorless liquid that is soluble in water and has a boiling point of 157°C. It is a versatile compound that has found numerous applications in various fields of research.
Mecanismo De Acción
4-(Isopropylamino)pyridine acts as a nucleophilic catalyst in organic synthesis reactions. It activates the electrophilic substrate by forming a complex with it, which leads to the formation of a reactive intermediate. This intermediate then undergoes a reaction with the nucleophile to form the desired product.
Efectos Bioquímicos Y Fisiológicos
4-(Isopropylamino)pyridine is not known to have any significant biochemical or physiological effects. It is not toxic to humans or animals and is considered to be safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(Isopropylamino)pyridine as a catalyst is its high catalytic activity and selectivity. It is also easy to handle and has a long shelf life. However, 4-(Isopropylamino)pyridine is relatively expensive compared to other catalysts, and its use may not be feasible for large-scale industrial processes.
Direcciones Futuras
There are several areas of research where 4-(Isopropylamino)pyridine could find potential applications. One such area is the development of new catalysts for green chemistry. 4-(Isopropylamino)pyridine could be modified to improve its catalytic activity and selectivity, making it more efficient and environmentally friendly. Another area of research is the synthesis of new pharmaceuticals and agrochemicals using 4-(Isopropylamino)pyridine as a catalyst. The use of 4-(Isopropylamino)pyridine could lead to the development of new drugs and crop protection agents that are more effective and less toxic than existing ones.
Conclusion:
In conclusion, 4-(Isopropylamino)pyridine is a versatile compound that has found numerous applications in various fields of research. Its unique properties make it an effective catalyst for organic synthesis reactions, and its potential for future research is promising. While there are limitations to its use, 4-(Isopropylamino)pyridine remains an important tool for chemists and researchers alike.
Métodos De Síntesis
4-(Isopropylamino)pyridine is synthesized by reacting pyridine with isopropylamine. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid. The resulting product is then purified by distillation or recrystallization.
Aplicaciones Científicas De Investigación
4-(Isopropylamino)pyridine is widely used as a catalyst in organic synthesis reactions such as acylation, alkylation, and esterification. It is also used in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. 4-(Isopropylamino)pyridine has been found to be an effective catalyst for the synthesis of various compounds such as amides, ketones, and ethers.
Propiedades
Número CAS |
179339-89-0 |
|---|---|
Nombre del producto |
4-(Isopropylamino)pyridine |
Fórmula molecular |
C8H12N2 |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
N-propan-2-ylpyridin-4-amine |
InChI |
InChI=1S/C8H12N2/c1-7(2)10-8-3-5-9-6-4-8/h3-7H,1-2H3,(H,9,10) |
Clave InChI |
BIPRNRDNBVGHNV-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=CC=NC=C1 |
SMILES canónico |
CC(C)NC1=CC=NC=C1 |
Sinónimos |
2-Propanamine,N-4(1H)-pyridinylidene-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[N-Methyl-N-(2-thienyl)thiocarbamoyl]acetic acid](/img/structure/B71171.png)


